molecular formula C13H13N2OP B14477533 [Bis(4-aminophenyl)methyl]phosphanone CAS No. 67354-03-4

[Bis(4-aminophenyl)methyl]phosphanone

Katalognummer: B14477533
CAS-Nummer: 67354-03-4
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: LQFZLEHMGYXVFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Bis(4-aminophenyl)methyl]phosphanone is an organic compound characterized by the presence of two 4-aminophenyl groups attached to a central phosphinylmethylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(4-aminophenyl)methyl]phosphanone typically involves the reaction of 4-aminobenzaldehyde with a phosphine reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

[Bis(4-aminophenyl)methyl]phosphanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

[Bis(4-aminophenyl)methyl]phosphanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of [Bis(4-aminophenyl)methyl]phosphanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [Bis(4-aminophenyl)methyl]phosphine oxide: Similar structure but with an oxygen atom replacing the phosphine group.

    [Bis(4-aminophenyl)methyl]phosphine sulfide: Similar structure but with a sulfur atom replacing the phosphine group.

    [Bis(4-aminophenyl)methyl]phosphine: Lacks the oxygen or sulfur atom, making it a simpler analog.

Uniqueness

[Bis(4-aminophenyl)methyl]phosphanone is unique due to its specific combination of functional groups and its ability to form stable coordination complexes. This uniqueness makes it valuable for applications that require precise control over molecular interactions and reactivity.

Eigenschaften

CAS-Nummer

67354-03-4

Molekularformel

C13H13N2OP

Molekulargewicht

244.23 g/mol

IUPAC-Name

4-[(4-aminophenyl)-phosphorosomethyl]aniline

InChI

InChI=1S/C13H13N2OP/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8,13H,14-15H2

InChI-Schlüssel

LQFZLEHMGYXVFX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)P=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.